molecular formula C9H12FNO B3236418 1-Amino-3-(3-fluorophenyl)propan-2-ol CAS No. 1368911-11-8

1-Amino-3-(3-fluorophenyl)propan-2-ol

Cat. No.: B3236418
CAS No.: 1368911-11-8
M. Wt: 169.20
InChI Key: BSPMEQOQLKUKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO. It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(3-fluorophenyl)-2-nitropropane, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, yielding the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1-Amino-3-(3-fluorophenyl)propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

    1-Amino-2-(4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom in a different position.

    3-(2-Fluorophenyl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.

Uniqueness: 1-Amino-3-(3-fluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atom and the presence of both amino and hydroxyl groups.

Properties

IUPAC Name

1-amino-3-(3-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMEQOQLKUKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(3-fluorophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(3-fluorophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-3-(3-fluorophenyl)propan-2-ol
Reactant of Route 4
1-Amino-3-(3-fluorophenyl)propan-2-ol
Reactant of Route 5
1-Amino-3-(3-fluorophenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-3-(3-fluorophenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.